Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate

Description

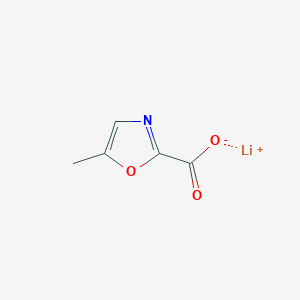

Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate is a lithium salt of a substituted oxazole-carboxylic acid. The compound consists of a 1,3-oxazole ring substituted with a methyl group at the 5-position and a carboxylate group at the 2-position, coordinated to a lithium cation. Such lithium carboxylates are of interest in materials science, pharmaceuticals, and coordination chemistry due to their ionic conductivity, solubility profiles, and ligand behavior .

Properties

IUPAC Name |

lithium;5-methyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3.Li/c1-3-2-6-4(9-3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSIKVDFPLHGBD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CN=C(O1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4LiNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803609-17-7 | |

| Record name | lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Overview

The Van Leusen synthesis, developed in 1972, is a prominent method for constructing 5-substituted oxazoles, including the 5-methyl derivative. This approach involves the reaction of aldehydes with tosylmethyl isocyanide (TosMIC) in the presence of a base, leading to the formation of the oxazole ring through a cyclization process.

Reaction Mechanism

- TosMIC reacts with aldehydes under basic conditions, where the isocyanide carbon attacks the aldehyde carbon.

- This results in cyclization and subsequent dehydration, forming the oxazole ring.

- The process is typically performed in mild, aqueous or alcoholic media, making it suitable for large-scale synthesis.

Preparation of Lithium Salt

Post-synthesis, the free acid or precursor oxazole can be converted into its lithium salt via treatment with lithium hydroxide or lithium carbonate in polar aprotic solvents such as ethanol or dimethylformamide (DMF). This step ensures the formation of the lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate.

Research Data

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Formation of oxazole ring | Aldehyde + TosMIC | Mild base (NaOH or KOH), aqueous/ethanol | High | Efficient for various aldehydes |

| Salt formation | Oxazole + LiOH | Reflux in ethanol or DMF | Quantitative | Produces pure lithium salt |

Literature Support

Research indicates that the Van Leusen method provides a straightforward route with high yields and functional group tolerance, suitable for synthesizing substituted oxazoles, including methyl derivatives.

Direct Carboxylate Formation from Carboxylic Acids

Approach

Recent advances have demonstrated the direct synthesis of oxazole derivatives from carboxylic acids, including methyl-substituted variants, via catalytic or thermal methods. These often involve activating the carboxylic acid followed by cyclization with suitable reagents.

Key Steps

- Activation of the carboxylic acid (e.g., with carbodiimides or phosphoryl chloride).

- Cyclization with amino alcohols or related intermediates.

- Lithium salts are formed either in situ or through subsequent treatment with lithium bases.

Research Findings

- A high-yield synthesis was achieved by hydrolyzing methyl levulinate derivatives with methyl isocyanoacetate, followed by cyclization and lithium salt formation, demonstrating scalability and efficiency.

Green and Sustainable Methods

Recent Developments

- Use of ionic liquids as solvents to enhance reaction efficiency and recyclability.

- Microwave-assisted synthesis to reduce reaction times.

- Catalytic protocols employing environmentally benign reagents.

Example

A green synthesis involved refluxing methyl levulinate with methyl isocyanoacetate in ionic liquids, followed by hydrolysis, yielding the lithium salt with high purity and yield.

Summary of Preparation Methods

| Method | Precursors | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Van Leusen | Aldehydes + TosMIC | Base (NaOH/KOH) | Mild, aqueous/ethanol | High yield, versatile | Limited to aldehyde substrates |

| Direct Carboxylate | Carboxylic acids | Lithium bases | Reflux, thermal | Scalable, direct | Requires activation steps |

| Green synthesis | Methyl levulinate + methyl isocyanoacetate | Ionic liquids | Microwave/ reflux | Eco-friendly, high yield | Specialized equipment |

Analytical and Characterization Techniques

- NMR Spectroscopy : Confirms ring formation and substitution pattern.

- IR Spectroscopy : Identifies characteristic oxazole and carboxylate vibrations.

- Mass Spectrometry : Verifies molecular weight and purity.

- Thermogravimetric Analysis : Assesses thermal stability, crucial for process optimization.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.

Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced derivatives.

Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation, iodine for oxidation, and sodium borohydride for reduction . Reaction conditions vary depending on the desired product, with some reactions requiring polar solvents and others nonpolar solvents .

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring .

Scientific Research Applications

Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate involves its interaction with molecular targets and pathways within cells. Lithium ions are known to affect various cellular processes, including the regulation of neurotransmitter release and the modulation of signal transduction pathways . The oxazole ring can interact with specific enzymes and receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Note: Data for the target compound are inferred from analogs due to lack of direct literature.

Key Structural Differences and Implications

Substituent Effects: The benzyl derivative (CID 58081369) exhibits a larger molecular weight (217.11 g/mol) and higher collision cross-section (142.2 Ų) compared to the methyl analog, attributable to increased steric bulk and π-π interactions . The isopropyl variant (CAS 2825006-42-4) shows enhanced hydrophobicity, making it suitable for non-polar solvent applications. Its commercial availability suggests scalability in synthesis .

The oxadiazole analog (CAS 2751615-29-7) features a five-membered ring with two nitrogen atoms and a chlorine substituent, likely reducing electron density and altering redox behavior .

Collision Cross-Section (CCS) Trends :

- CCS values, predictive of molecular size and shape in mass spectrometry, vary with adducts. For example, the benzyl derivative’s [M+Na]+ adduct has a CCS of 155.0 Ų, while its [M+H]+ adduct is 142.2 Ų . Comparable data for the methyl variant would require experimental validation.

Biological Activity

Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate is a compound of increasing interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its effects.

Molecular Structure

- Molecular Formula : C6H4LiNO3

- Molecular Weight : 145.09 g/mol

- Appearance : White crystalline powder, soluble in water and polar solvents.

Structural Representation

The structural formula can be represented as follows:

Biological Activity Overview

This compound has been investigated for a variety of biological activities including:

- Anticancer properties

- Antimicrobial effects

- Influence on cellular signaling pathways

The biological effects of this compound are primarily mediated through its interactions with various enzymes and biochemical pathways:

- Enzyme Interaction : The compound has shown the ability to inhibit glycogen synthase kinase-3 (GSK-3), a key regulator in multiple signaling pathways that influence cell proliferation and survival.

- Cell Signaling Modulation : It modulates significant pathways such as MAPK and PI3K, which are crucial for cellular responses to growth factors and stress signals .

- Gene Expression Alteration : By affecting transcription factors, this compound can lead to changes in gene expression profiles associated with cancer progression and cellular differentiation.

Anticancer Activity

A study exploring the anticancer properties of oxazole derivatives found that compounds similar to this compound exhibited significant growth inhibition against various cancer cell lines. Notably, the GI50 values (the concentration required to inhibit cell growth by 50%) were reported in the low micromolar range for certain derivatives .

Table 1: Growth Inhibition Data for Oxazole Derivatives

| Compound | Mean GI50 (µM) | Target Cell Line |

|---|---|---|

| 5-Methyl-Oxazole | 48.8 | Leukemia |

| 2-Chloro-Oxazole | 44.7 | Leukemia |

| Control (Doxorubicin) | <0.01 | Various |

Antimicrobial Activity

Research has shown that oxazole derivatives possess antimicrobial properties against a range of pathogens. For example, a study reported minimum inhibitory concentrations (MICs) for various oxazole compounds against fungal strains:

Table 2: Antimicrobial Activity of Oxazole Derivatives

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| Oxazole Derivative A | 1.6 | Candida albicans |

| Oxazole Derivative B | 0.8 | Aspergillus niger |

| Oxazole Derivative C | 3.2 | Candida tropicalis |

Biochemical Pathways Affected

The compound influences several key biochemical pathways:

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate?

- Methodological Answer : The compound can be synthesized via refluxing precursor molecules (e.g., 5-methyl-1,3-oxazole-2-carboxylic acid) with lithium salts in polar aprotic solvents. For example, a common approach involves refluxing stoichiometric equivalents of the carboxylic acid derivative with lithium hydroxide or lithium carbonate in ethanol or acetic acid, followed by crystallization . Sodium acetate is often used as a catalyst in such reactions to facilitate carboxylate salt formation, as seen in analogous syntheses of heterocyclic lithium salts . Post-synthesis purification typically involves recrystallization from dimethylformamide (DMF) or ethanol/water mixtures to isolate the lithium salt.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR are essential for confirming the structure, particularly the oxazole ring protons (δ 6.5–8.0 ppm) and lithium coordination effects on chemical shifts .

- Infrared (IR) Spectroscopy : Identifies carboxylate (C=O stretch at ~1600–1650 cm) and oxazole ring vibrations (~1500 cm) .

- Thermogravimetric Analysis (TGA) : Determines thermal stability and decomposition pathways, critical for assessing handling conditions. For example, lithium carboxylates often show stability up to 200–250°C before decomposition .

Advanced Research Questions

Q. How can thermochemical data inform the optimization of reaction conditions for this compound?

- Methodological Answer : Reaction feasibility can be assessed using Gibbs free energy () and enthalpy () values. For instance, gas-phase thermochemical data for lithium-ion clustering (e.g., ) suggest that polar solvents stabilize Li coordination, favoring carboxylate salt formation . Experimentalists should compare calculated (using data from analogous reactions) with observed yields to identify thermodynamic bottlenecks. For example, exothermic reactions () with negative are more likely to proceed spontaneously .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Contradictions often arise from differing experimental setups. For example:

- Sample Purity : Impurities (e.g., residual solvents) lower observed decomposition temperatures. Use high-purity samples (>97%, confirmed via HPLC) to minimize artifacts .

- Heating Rates : Faster heating rates in TGA may mask intermediate phases. Conduct multi-rate experiments (e.g., 5°C/min vs. 10°C/min) to identify rate-dependent decomposition .

- Atmosphere : Oxidative (air) vs. inert (N) atmospheres significantly affect stability. Cross-reference TGA data under controlled conditions .

Q. What role does solvent choice play in the reaction mechanism of lithium carboxylate formation?

- Methodological Answer :

- Coordination Effects : Solvents like THF or DMF coordinate strongly with Li, reducing its availability for carboxylate ion pairing. This can slow reaction kinetics, necessitating longer reflux times .

- Polar Protic vs. Aprotic Solvents : In polar protic solvents (e.g., ethanol), lithium ions form solvation shells, stabilizing intermediates. In aprotic solvents (e.g., acetonitrile), ion pairing dominates, accelerating salt precipitation .

- Case Study : demonstrates that THF enhances reactivity in cyanide-based reactions due to its ability to stabilize lithium intermediates, a principle applicable to carboxylate syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.